1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a biphenyl group and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The trifluoromethyl groups can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a suitable radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclocondensation and coupling reactions, as well as the use of more efficient and scalable radical trifluoromethylation methods .
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds depending on the reagents and conditions used .
Scientific Research Applications
1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in the inhibition of enzyme activity or the blocking of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[1,1’-biphenyl]-2-yl-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
1-[1,1’-biphenyl]-2-yl-3,5-dichloro-1H-pyrazole: Contains chlorine atoms instead of trifluoromethyl groups.
1-[1,1’-biphenyl]-2-yl-3,5-difluoromethyl-1H-pyrazole: Features difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-phenylphenyl)-3,5-bis(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2/c18-16(19,20)14-10-15(17(21,22)23)25(24-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUOOIHNBLJXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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